Methyl 3-isothiocyanato-2-(pyridin-4-ylmethyl)propanoate
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Overview
Description
Methyl 3-isothiocyanato-2-(pyridin-4-ylmethyl)propanoate is a chemical compound with the molecular formula C11H12N2O2S and a molecular weight of 236.29 g/mol . It is characterized by the presence of an isothiocyanate group, a pyridine ring, and a methyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-isothiocyanato-2-(pyridin-4-ylmethyl)propanoate typically involves the reaction of a suitable precursor with an isothiocyanate reagent. One common method involves the reaction of 3-aminomethyl-2-(pyridin-4-yl)propanoic acid with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-isothiocyanato-2-(pyridin-4-ylmethyl)propanoate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Oxidation: The compound can be oxidized to form sulfonyl derivatives under appropriate conditions.
Reduction: Reduction of the isothiocyanate group can yield amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Thioureas, carbamates, and dithiocarbamates.
Oxidation: Sulfonyl derivatives.
Reduction: Amines and other reduced products.
Scientific Research Applications
Methyl 3-isothiocyanato-2-(pyridin-4-ylmethyl)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-isothiocyanato-2-(pyridin-4-ylmethyl)propanoate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino acids such as cysteine, lysine, and histidine, leading to the modification of proteins and enzymes . This can result in the inhibition of enzyme activity or the disruption of protein function, which may underlie its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-isothiocyanato-3-(pyridin-4-yl)propanoate
- 3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine
Uniqueness
Methyl 3-isothiocyanato-2-(pyridin-4-ylmethyl)propanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the pyridine ring enhances its ability to interact with biological targets, while the isothiocyanate group provides a reactive site for covalent modification of proteins .
Properties
Molecular Formula |
C11H12N2O2S |
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Molecular Weight |
236.29 g/mol |
IUPAC Name |
methyl 2-(isothiocyanatomethyl)-3-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C11H12N2O2S/c1-15-11(14)10(7-13-8-16)6-9-2-4-12-5-3-9/h2-5,10H,6-7H2,1H3 |
InChI Key |
HVYBSYKKTYWKQC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=NC=C1)CN=C=S |
Origin of Product |
United States |
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